molecular formula C15H18N4O B6793028 (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone

(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone

Cat. No.: B6793028
M. Wt: 270.33 g/mol
InChI Key: CARYKYUOZUUFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone is a complex organic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: Starting from a suitable pyridine derivative, the azetidine ring can be formed through cyclization reactions. For instance, a 3-pyridylamine can undergo cyclization with a suitable electrophile to form the azetidine ring.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction involving a suitable aldehyde or ketone with an amine or nitrile derivative.

    Coupling of the Two Moieties: The final step involves coupling the azetidine and imidazole moieties through a carbonylation reaction, often using reagents like phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and imidazole rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings. Halogenation followed by nucleophilic substitution is a common pathway.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) followed by substitution with nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore. The presence of both pyridine and imidazole rings suggests that it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It could be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, high-performance materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone: can be compared with other azetidine and imidazole derivatives.

    Pyridine derivatives: Compounds like 3-pyridylmethanol or 3-pyridylamine.

    Imidazole derivatives: Compounds like 4-methylimidazole or 2-methylimidazole.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for a wide range of chemical reactivity and potential biological activity. The presence of both azetidine and imidazole rings in a single molecule is relatively rare, providing unique opportunities for research and development.

This compound’s versatility makes it a valuable subject for further study in various scientific fields.

Properties

IUPAC Name

(3,3-dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2)9-19(13(15)11-5-4-6-16-7-11)14(20)12-8-17-10-18(12)3/h4-8,10,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYKYUOZUUFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2=CN=CC=C2)C(=O)C3=CN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.